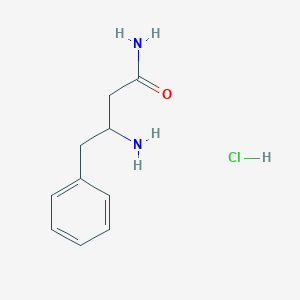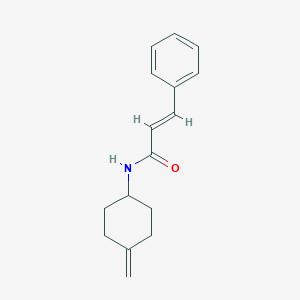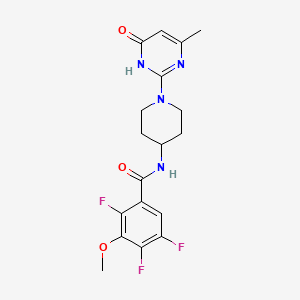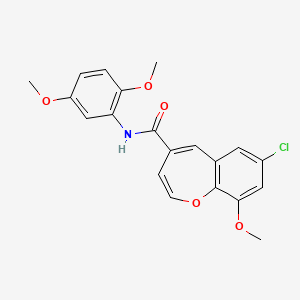
3-Amino-4-phenylbutanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-4-phenylbutanamide hydrochloride is a chemical compound with the CAS Number: 30066-27-4 . It has a molecular weight of 214.69 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-phenylbutanamide hydrochloride . The InChI code for this compound is 1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H .Physical And Chemical Properties Analysis
The melting point of 3-Amino-4-phenylbutanamide hydrochloride is between 214-216 degrees Celsius .Scientific Research Applications
Pharmacological Activity and Binding Studies
- Phenibut Analysis : Phenibut, a variant of 3-Amino-4-phenylbutanamide, has been studied for its pharmacological activities. Research shows that the R-phenibut isomer is more potent than its racemic form in various tests, including antidepressant and pain effects. This isomer also exhibits a higher affinity for GABAB receptors, as demonstrated in radioligand binding experiments (Dambrova et al., 2008).
Chemical Synthesis and Derivatives
- Tetrazole-Containing Derivatives : The molecule's amino and carboxy terminal groups have been utilized to create tetrazole-containing derivatives. These derivatives were synthesized through reactions involving 3-Amino-4-phenylbutanamide hydrochloride and yielded compounds such as 4-(tetrazol-1-yl)-3phenylbutanoic acid (Putis et al., 2008).
Kinetics and Mechanisms in Chemical Reactions
- Chemical Behavior Analysis : Studies have focused on the chemical behavior of derivatives like substituted 4-chloro-N-phenylbutanamides in various solutions, revealing insights into the kinetics of formation and decomposition of specific compounds (Sedlák et al., 2002).
Analytical Techniques in Drug Quantification
- Quantification in Biological Matrices : A method for the quantification of phenibut in rat brain tissue extracts using liquid chromatography-tandem mass spectrometry was developed. This technique is based on protein precipitation followed by chromatographic separation (Grinberga et al., 2008).
Corrosion Inhibition Properties
- Corrosion Control Studies : Derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested for their ability to inhibit corrosion of mild steel in hydrochloric acid medium. Such compounds have shown high inhibition efficiency, revealing potential industrial applications (Bentiss et al., 2009).
Anticonvulsant and Analgesic Activities
- Pharmacological Evaluations : Research on mono, bi, and tricyclic pyrimidine derivatives, including 3-aminobenzonitrile and 2-amino-4-phenyl thiazole, has shown significant anti-inflammatory and analgesic activities. These studies contribute to understanding the therapeutic potentials of such compounds (Sondhi et al., 2005).
Ligand and Enzyme Interactions
- Enzymatic Studies : The enzyme 4-aminobutanal dehydrogenase, purified from a Pseudomonas species, has been studied for its activity towards aminoaldehydes. This research provides insights into the enzyme's kinetic constants and the effect of various substrates (Callewaert et al., 1974).
properties
IUPAC Name |
3-amino-4-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYHDNLCSGEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenylbutanamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)

![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)




![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)

